2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a synthetic small molecule featuring a 1,3-oxazole core substituted with a 3-bromophenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, which may influence biological activity and pharmacokinetic properties. This compound belongs to a class of sulfur-containing heterocycles, which are of significant interest in drug discovery due to their structural diversity and bioactivity .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-12-6-7-16(8-13(12)2)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSLCUOVUJJINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(3-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, could be applied to its production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or other oxidized forms back to their reduced states.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a secondary alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include inhibition of microbial growth or modulation of biochemical processes.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Oxazole vs. Oxadiazole: Target Compound: Contains a 1,3-oxazole core. Oxazoles are known for metabolic stability and moderate polarity. Analog (): 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide replaces oxazole with 1,3,4-oxadiazole. Analog (): 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o) shares the same N-(3,4-dimethylphenyl)acetamide group but uses 1,3,4-oxadiazole. This compound demonstrated potent antibacterial activity against S. typhi and S. aureus (MIC: 1.56 µg/mL), attributed to the chlorophenoxy group .
Substituent Position and Halogen Effects
Bromophenyl Position :
- Target Compound : 3-Bromophenyl on oxazole. Meta-substitution may optimize steric interactions with hydrophobic enzyme pockets.
- Analog () : 2-Bromophenyl on oxadiazole. Ortho-substitution could reduce binding affinity due to steric hindrance .
- Analog () : 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide features para-bromophenyl, increasing lipophilicity (clogP: ~4.2) compared to the target compound (estimated clogP: ~3.8) .
- Acetamide Substituents: Target Compound: N-(3,4-dimethylphenyl) group contributes to hydrophobicity and π-π stacking. Analog (): 2-[(4-Aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide replaces the heterocycle with a simple 4-aminophenyl sulfanyl group. The amine group introduces polarity (clogP: ~2.5), reducing membrane permeability compared to the target .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (clogP) :
- Solubility :
Biological Activity
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. It features an oxazole ring, a bromophenyl group, and a dimethylphenyl moiety, which contribute to its unique properties and interactions in biological systems.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 419.3 g/mol
- CAS Number : 1040667-97-7
Biological Activities
This compound has been investigated for various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the oxazole ring and the sulfanyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxazole and sulfanyl groups exhibit significant antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
Antifungal Properties
Studies have shown that this compound can inhibit fungal growth by interfering with ergosterol synthesis, a crucial component of fungal cell membranes. This action is comparable to established antifungal agents.
Anticancer Potential
The compound has demonstrated cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of specific signaling pathways or inhibition of key oncogenic proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Molecular Targets : Enzymes and receptors involved in cell signaling and proliferation.
- Pathways Involved : Modulation of apoptotic pathways and inhibition of angiogenesis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating superior efficacy.
- Cytotoxicity in Cancer Cells : In vitro experiments showed that treatment with this compound resulted in significant cell death in human breast cancer cells (MCF-7), with IC values indicating potent anticancer effects.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Inhibition of growth | |
| Antifungal | Candida spp. | Growth inhibition | |
| Anticancer | MCF-7 (breast cancer cells) | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
